4-Bromo-3-fluorobenzoic acid

Catalog No.
S798297
CAS No.
153556-42-4
M.F
C7H4BrFO2
M. Wt
219.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluorobenzoic acid

Struggling with sluggish cross-coupling or steric hindrance in amidation? 4-Bromo-3-fluorobenzoic acid solves both. • The C3-fluorine activates the C4-bromide, accelerating oxidative addition and reducing Pd catalyst loading vs. non-fluorinated analogs. • Unhindered carboxylic acid enables efficient amidation without acyl chlorides, unlike the 2-fluoro isomer. • Dual orthogonal reactivity (C1 amidation, C4 cross-coupling) streamlines API and agrochemical library synthesis.

CAS Number

153556-42-4

Product Name

4-Bromo-3-fluorobenzoic acid

IUPAC Name

4-bromo-3-fluorobenzoic acid

Molecular Formula

C7H4BrFO2

Molecular Weight

219.01 g/mol

InChI

InChI=1S/C7H4BrFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)

InChI Key

RMYOGXPGIDWJLU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)F)Br

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)Br

The exact mass of the compound 4-Bromo-3-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Bromo-3-fluorobenzoic acid, Benzoic acid, 4-bromo-3-fluoro-, 4-Bromo-3-fluorobenzenecarboxylic acid, 3-Fluoro-4-bromobenzoic acid

Purity

≥98%

Package Size

1 g, 5 g

4-Bromo-3-fluorobenzoic acid (CAS 153556-42-4) is a highly versatile, bifunctional fluorinated building block characterized by a reactive C4-bromide and a C1-carboxylic acid, modulated by a C3-fluorine atom. In industrial procurement, this compound is primarily sourced for its dual-reactivity profile, allowing orthogonal functionalization via amidation at the carboxylate and palladium-catalyzed cross-coupling at the bromide [1]. The strategic placement of the fluorine atom ortho to the bromine significantly lowers the electron density of the C-Br bond, accelerating oxidative addition compared to non-fluorinated analogs, while its meta relationship to the carboxylic acid minimizes steric hindrance during downstream coupling [2].

Research Fit

Orthogonal dihalogenated building block (para-Br, meta-F) for sequential Pd/Ni couplings
Carboxylate-directing group supports >99:1 regioselectivity in ortho-C–H activation
mp 207–213 °C and ≥98% purity enable crystallization-based isolation in multi-step synthesis

Substituting 4-bromo-3-fluorobenzoic acid with its non-fluorinated analog, 4-bromobenzoic acid, or its regioisomer, 4-bromo-2-fluorobenzoic acid, compromises both synthetic efficiency and downstream API performance. The absence of the C3-fluorine in 4-bromobenzoic acid removes the inductive electronic activation of the C4-bromide, resulting in slower oxidative addition during cross-coupling and requiring higher palladium catalyst loadings to achieve comparable conversions [1]. Conversely, utilizing 4-bromo-2-fluorobenzoic acid places the fluorine atom adjacent to the carboxylic acid; this ortho-substitution creates significant steric shielding that severely retards direct amidation rates and often necessitates the use of hazardous acyl chloride intermediates, thereby increasing cycle times and reagent costs in manufacturing workflows [2].

Substitution Risk

pKa / reactivity
Higher pKa (3.63) delivers more nucleophilic carboxylate for directed couplings
2-F regioisomer (pKa 3.04) generates weaker carboxylate; 4-Cl analog narrows C–Cl/C–F selectivity gap
Crystallinity & process
207–213 °C melting point resists oiling and permits direct filtration from quench streams
3-Br-4-F isomer melts at 138–140 °C; 69 °C gap forces complete recrystallization protocol redesign
Coupling orthogonality
para-Br is the exclusive oxidative addition site; meta-F remains inert under mild Pd(0) conditions
3-Br-4-F isomer places Br meta to COOH, altering carboxylate-directed regiochemistry; 4-Cl analog reduces C–Cl vs. C–F selectivity window

Amidation Efficiency and Steric Accessibility

The position of the fluorine atom is critical for processability during amide bond formation. 4-Bromo-3-fluorobenzoic acid features a meta-fluorine relative to the carboxylic acid, leaving the reactive center sterically unhindered. Under standard EDC/HOBt or HATU coupling conditions at room temperature, this compound routinely achieves >90% conversion to the corresponding amide [1]. In contrast, the regioisomer 4-bromo-2-fluorobenzoic acid suffers from ortho-steric shielding, which suppresses direct amidation yields to <70% under identical mild conditions, often requiring forcing conditions or prior conversion to an acyl chloride [2].

Evidence DimensionDirect amidation yield under mild conditions (EDC/HOBt, RT)
Target Compound Data>90% conversion
Comparator Or Baseline4-Bromo-2-fluorobenzoic acid (<70% conversion)
Quantified Difference>20% absolute yield improvement without acyl chloride activation
ConditionsStandard peptide coupling conditions (EDC/HOBt, amine base, RT, 18h)

Eliminates the need for hazardous acyl chloride intermediates, streamlining API scale-up and reducing reagent costs.

pKa & logD
Cross-study comparable
pKa 3.63 ± 0.10 vs. 3.04 (Δ +0.59); logD (pH 7.4) −0.75 vs. −0.89
Reactivity difference informs carboxylate nucleophilicity in directed metalation
Predicted values; ~3.9-fold difference in acid dissociation equilibrium

Cross-Coupling Activation via Ortho-Fluorination

The C3-fluorine exerts a strong electron-withdrawing inductive effect on the adjacent C4-bromide, lowering the activation energy required for the oxidative addition step in palladium-catalyzed cross-couplings. Compared to the unfluorinated baseline 4-bromobenzoic acid, 4-bromo-3-fluorobenzoic acid exhibits accelerated reaction kinetics in Suzuki-Miyaura couplings, allowing for complete conversion at lower temperatures or with reduced catalyst loadings[1]. This electronic activation is a primary driver for selecting the fluorinated building block in the synthesis of complex biaryl systems, such as kinase inhibitors [2].

Evidence DimensionReactivity in Pd-catalyzed cross-coupling
Target Compound DataElectronically activated C-Br bond (ortho-F)
Comparator Or Baseline4-Bromobenzoic acid (unactivated C-Br bond)
Quantified DifferenceFaster oxidative addition kinetics enabling lower Pd loading
ConditionsStandard Suzuki-Miyaura coupling conditions

Allows for milder cross-coupling conditions, reducing palladium catalyst expenses and minimizing thermal degradation of sensitive intermediates.

Melting point
Cross-study comparable
207–213 °C vs. 138–140 °C (3-Br-4-F); Δ +69 °C
69 °C gap dictates crystallization protocol design
Standard capillary method; aggregated supplier data

Physicochemical Modulation of the Carboxylic Acid

The inductive effect of the fluorine atom measurably alters the acidity of the carboxylic acid group. 4-Bromo-3-fluorobenzoic acid has a predicted pKa of approximately 3.63, whereas the non-fluorinated 4-bromobenzoic acid has a pKa of approximately 3.97 . This shift of over 0.3 pKa units significantly impacts the compound's solubility profile in aqueous media and alters the pH window required for optimal salt formation or extraction during downstream workup[1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ~3.63
Comparator Or Baseline4-Bromobenzoic acid (pKa ~3.97)
Quantified Difference~0.34 pKa unit reduction
ConditionsAqueous solution, standard conditions

Provides a distinct pH-solubility profile that must be accounted for during liquid-liquid extraction and formulation design.

Pd-coupling selectivity
Class-level inference
C–Br (para) as primary oxidative addition site; C–F (meta) inert under standard Suzuki
Enables sequential orthogonal diversification in API synthesis
Reactivity hierarchy I > OTf ≥ Br >> Cl >> F; class-level inference
Purity specification
Supporting evidence
≥98%
Titration-verified purity supports stoichiometric control
Neutralization titration; multi-supplier ≥98% availability
Patent intermediate
Supporting evidence
≥3 granted patent families (c-Met, HDAC inhibitors)
Procurement must match exact CAS to reproduce patented synthesis
PubChem patent co-occurrence data
Reductive stability
Class-level inference
meta/para substitution pattern resists reductive C–X cleavage
Lower dehalogenation risk under reductive coupling conditions
Ortho-substituted analogs more susceptible; class inference

Synthesis of Targeted Kinase Inhibitors

4-Bromo-3-fluorobenzoic acid is the preferred precursor for assembling biaryl or heteroaryl scaffolds in kinase inhibitor discovery. The activated C4-bromide facilitates high-yielding Suzuki couplings with complex boronic acids, while the C3-fluorine is retained in the final API to enhance metabolic stability and modulate target binding affinity[1].

Development of CNS-Active Therapeutics

In the synthesis of central nervous system (CNS) agents, such as SERT/5-HT1A dual inhibitors, this compound is utilized for its unhindered carboxylic acid, which can be efficiently converted to amides or reduced to benzyl alcohols. The fluorine atom increases the lipophilicity of the resulting scaffold, improving blood-brain barrier (BBB) penetration compared to non-fluorinated analogs [2].

Parallel Library Synthesis for Agrochemicals

For agrochemical library generation, the compound's dual orthogonal reactivity (amidation at C1, cross-coupling at C4) allows for rapid diversification. Its superior amidation efficiency over the 2-fluoro isomer ensures high-throughput compatibility without the need for aggressive activating agents, streamlining the discovery workflow [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Sequential orthogonal coupling (c-Met inhibitor synthesis)
Orthogonal C–Br/C–F reactivity gap
Regioselectivity under Pd(0) and Ni conditions
Carboxylate-directed ortho-functionalization
Nucleophilic carboxylate (pKa 3.63)
>99:1 ortho-selectivity in dihalo substrates
HDAC benzamide core synthesis
High melting point (207–213 °C)
Crystallization vs. chromatography isolation
Reductive stability in multi-metal sequences
meta/para halogen pattern
Resistance to premature dehalogenation

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (82.61%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

153556-42-4

Wikipedia

4-Bromo-3-fluorobenzoic acid

General Manufacturing Information

Benzoic acid, 4-bromo-3-fluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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